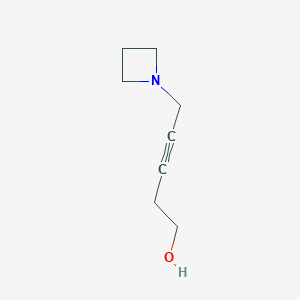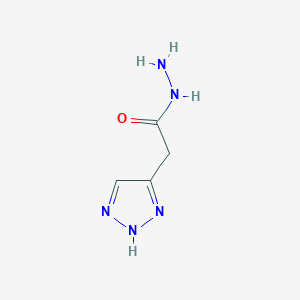
Purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of guanine with guanine deaminase to produce xanthine . Another method involves the oxidation of hypoxanthine by xanthine oxidoreductase . Additionally, xanthine can be synthesized from xanthosine by purine nucleoside phosphorylase .
Industrial Production Methods: Industrial production of 1H-purine-2,6-dione typically involves the chemical synthesis of its derivatives. For example, the synthesis of 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl] involves a multi-step process that includes the use of various reagents and conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Purine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Reduction reactions of xanthine are less common but can be achieved under specific conditions.
Major Products:
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione and its derivatives have numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1H-Purine-2,6-dione is similar to other purine derivatives, but it has unique properties that distinguish it from its analogs:
Theophylline: Theophylline is another methylxanthine used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Theobromine is a methylxanthine found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
These compounds share a common purine structure but differ in their methylation patterns and physiological effects .
Propiedades
Número CAS |
42165-52-6 |
|---|---|
Fórmula molecular |
C5H2N4O2 |
Peso molecular |
150.10 g/mol |
Nombre IUPAC |
purine-2,6-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
Clave InChI |
FAIAJSOSTNJZCI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=O)NC(=O)C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)

